2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Description
2-{[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a tetrazole ring linked via a sulfanylmethyl group to an isoindole-1,3-dione moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a bioisostere for carboxylic acids, enhancing metabolic stability in medicinal chemistry applications . The isoindole-dione (phthalimide) component is associated with diverse biological activities, including anti-inflammatory and anticancer properties. While synthetic protocols for analogous compounds often involve 1,4-dioxane, triethylamine, and sulfur-based reagents , specific synthetic routes for this compound require further elucidation.
Properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-14-12-8-4-5-9-13(12)15(23)20(14)10-24-16-17-18-19-21(16)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYKHGJBUOQEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355361 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83307-97-5 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of a tetrazole derivative with an isoindole precursor. Common reagents used in the synthesis include triethyl orthoformate and sodium azide . The reaction conditions often require moderate temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to inhibit bacterial growth effectively. The presence of the isoindole structure may enhance this activity through synergistic effects.
Anticancer Properties
Studies have suggested that isoindole derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetrazole ring may contribute to these effects by interfering with cellular signaling pathways. For example, a study demonstrated that tetrazole-containing compounds could induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.
Neurological Applications
Compounds similar to 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]}-1H-isoindole-1,3(2H)-dione have been investigated for their neuroprotective effects. Preliminary findings suggest that these compounds might protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the tetrazole and isoindole structures make this compound a candidate for use in OLED technology. Research has focused on synthesizing polymers incorporating such compounds to improve the efficiency and stability of light-emitting devices.
Photovoltaic Cells
Similar compounds have been explored for their potential in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy can lead to advancements in renewable energy technologies.
Chemical Scaffolds
The compound serves as a versatile scaffold for the synthesis of various bioactive molecules. Its functional groups allow for modifications that can lead to the development of new drugs or materials. The presence of both sulfur and nitrogen heteroatoms provides multiple sites for chemical reactions, enabling the generation of diverse derivatives.
Catalysis
Research indicates that certain derivatives of tetrazoles can act as catalysts in organic reactions. The compound's structure may facilitate reactions such as cycloadditions or polymerizations by stabilizing transition states or providing active sites for catalysis.
Case Study 1: Antimicrobial Testing
A study tested several derivatives of 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]}-1H-isoindole-1,3(2H)-dione against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that specific derivatives of this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V binding, a marker for early apoptosis.
Mechanism of Action
The mechanism of action of 2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Differences: The tetrazole ring in the target compound provides high nitrogen content and metabolic stability, advantageous in drug design. In contrast, the thiazole ring (C₃H₃NS) in the analog offers sulfur-mediated electronic effects, often enhancing binding to metal ions or enzymes .
Substituent Impact :
- The sulfanylmethyl group in the target compound could facilitate redox-mediated interactions or prodrug strategies, whereas the dichloroaniline substituent in the thiazole analog may enhance halogen bonding and target affinity .
Molecular Weight and Bioavailability :
- Both compounds fall within a similar molecular weight range (~350–360 g/mol), suggesting moderate bioavailability under Lipinski’s rule of five.
Biological Activity
The compound 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 296.35 g/mol. The structure includes a tetrazole ring and an isoindole moiety, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial properties . A study reported that several isoindoline derivatives demonstrated activity against various bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range. The presence of the tetrazole moiety enhances this activity due to its ability to interact with bacterial enzymes and disrupt cellular processes .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties . Isoindoline derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays indicated that certain derivatives could significantly reduce COX activity, suggesting potential applications in treating inflammatory diseases .
3. Neuroprotective Potential
Recent studies have explored the neuroprotective effects of isoindoline derivatives against neurodegenerative diseases such as Alzheimer's. In silico studies revealed that these compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. The IC50 values for these activities ranged from 10 to 140 µM, indicating moderate to strong inhibitory effects .
The mechanisms underlying the biological activities of 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione can be attributed to:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes like AChE and COX.
- Cellular Interaction : The presence of sulfur and nitrogen heteroatoms facilitates interactions with cellular targets, enhancing its bioactivity.
Case Studies
Several case studies have highlighted the efficacy of isoindoline derivatives:
- Case Study 1 : A derivative was tested for its antibacterial effects against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Case Study 2 : In a model of neuroinflammation, an isoindoline derivative reduced pro-inflammatory cytokine levels by up to 70%, demonstrating its potential as a therapeutic agent in neurodegenerative conditions .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
